Talinolol

β1-adrenoceptor selectivity atenolol metoprolol

Talinolol is a long-acting, cardioselective β1-adrenoceptor antagonist (β-blocker) with moderate lipophilicity and no intrinsic sympathomimetic activity. It is distinguished by its high β1-selectivity (factor and a prolonged elimination half-life of approximately 12 h, supporting once-daily dosing.

Molecular Formula C20H33N3O3
Molecular Weight 363.5 g/mol
CAS No. 57460-41-0
Cat. No. B1681881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalinolol
CAS57460-41-0
Synonyms1-(4-cyclohexylureidophenoxy)-2-hydroxy-3-tert-butylaminopropane
cordanum
talinolol
talinolol acetate
talinolol benzoate
talinolol hydrochloride
talinolol monoacetate
talinolol monohydrochloride
talinolol mononitrate
talinolol monosalicylate
talinolol nitrate
talinolol oxalate
talinolol oxalate (2:1)
talinolol salicylate
talinolol sulfate
talinolol sulfate (2:1)
talinolol tartrate (2:1), L-(+)-isomer
talinolol tartrate, L-(+)-isomer
talinolol, (+-)-isome
Molecular FormulaC20H33N3O3
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O
InChIInChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)
InChIKeyMXFWWQICDIZSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talinolol (CAS 57460-41-0): Compound Class and Baseline Pharmacological Profile for Procurement Decisions


Talinolol is a long-acting, cardioselective β1-adrenoceptor antagonist (β-blocker) with moderate lipophilicity and no intrinsic sympathomimetic activity [1]. It is distinguished by its high β1-selectivity (factor 20) and a prolonged elimination half-life of approximately 12 h, supporting once-daily dosing [1]. Beyond its antihypertensive use, talinolol is widely employed as a probe substrate for the efflux transporter P-glycoprotein (P-gp) because it is essentially non-metabolized and its absorption is primarily governed by intestinal P-gp activity [2].

Why Generic β1-Blocker Substitution Fails for Talinolol-Specific Applications


In-class β1-blockers such as atenolol, metoprolol, and bisoprolol cannot be interchanged with talinolol when the scientific or industrial objective involves transporter-mediated absorption or metabolic profiling. Talinolol is a non-metabolized, high-affinity P-gp substrate with a uniquely high Caco‑2 efflux ratio of 43, whereas atenolol (efflux ratio 2.8) and propranolol (efflux ratio 2) are weak or non-substrates [1]. Metoprolol undergoes extensive first‑pass CYP2D6 metabolism (bioavailability ≈50%), whereas talinolol's incomplete absorption (bioavailability ≈55%) is attributable solely to P‑gp efflux, not hepatic metabolism [2]. These mechanistic differences render talinolol the requisite probe for P‑gp phenotyping and drug‑drug interaction studies, and generic substitution introduces confounders that invalidate transporter-specific investigations.

Talinolol (CAS 57460-41-0): Quantitative Differentiation Evidence Against β1-Blocker Comparators


Superior β1-Selectivity Over Atenolol; Comparable to Metoprolol

In the therapeutic dosage range (50–300 mg/day), the β1-selectivity factor of talinolol is 20, which is superior to atenolol (factor 13) and comparable to metoprolol (factor 15–20), but lower than bisoprolol (factor 75) [1]. This rank‑order positions talinolol as a high‑selectivity agent appropriate for patients where β2-mediated bronchial effects must be minimized, while its selectivity advantage over atenolol is quantifiable.

β1-adrenoceptor selectivity atenolol metoprolol cardioselectivity

Longest Elimination Half-Life Among Common β1-Selective Blockers

Talinolol exhibits a mean elimination half‑life of ≈12 h in healthy volunteers [1][2]. This is significantly longer than atenolol (6–9 h), metoprolol (3–6 h), and propranolol (3–5 h) [3]. Although bisoprolol reaches 9–12 h, talinolol still provides the longest half‑life among commonly prescribed β1‑selective agents [3]. A longer half‑life reduces peak‑trough fluctuation and enables true once‑daily dosing [4].

elimination half-life atenolol bisoprolol metoprolol once-daily dosing

Definitive P-Glycoprotein Substrate with Exceptionally High Caco‑2 Efflux Ratio

In Caco‑2 monolayer bidirectional permeability assays, talinolol displays an efflux ratio (Re = Papp(B→A)/Papp(A→B)) of 43, vastly exceeding the P‑gp substrate threshold of >2 [1]. In the same assay, the comparator β-blockers atenolol and propranolol exhibit efflux ratios of only 2.8 and 2, respectively [1]. This >15‑fold difference confirms talinolol as a genuine, high‑affinity P‑gp substrate, whereas atenolol and propranolol are essentially non‑substrates or very weak substrates.

P-glycoprotein efflux ratio Caco-2 permeability drug transporter atenolol propranolol

Metabolic Stability Enables Isolated P‑gp Probe Function

Talinolol is excreted largely unchanged in urine (≈55% of bioavailable dose) and undergoes negligible oxidative metabolism [1][2]. In contrast, metoprolol is subject to extensive first‑pass CYP2D6 metabolism, resulting in oral bioavailability of only ≈50% despite complete GI absorption [3]. Talinolol's absolute bioavailability is also ≈55%, but this reduction is exclusively due to P‑gp‑mediated efflux, not hepatic extraction [4]. This metabolic innocence makes talinolol the preferred probe for isolating P‑gp activity in clinical DDI studies.

metabolic stability CYP450 first-pass metabolism P-gp probe metoprolol

Dose‑Dependent Oral Bioavailability Driven by P‑gp Saturation

Talinolol exhibits a pronounced non‑linear increase in oral bioavailability with dose: predicted bioavailability rises from 64% at 25 mg to 76% (50 mg), 85% (100 mg), and 94% at 400 mg [1]. This phenomenon is driven by saturation of intestinal P‑gp efflux and is not observed with atenolol or propranolol, which lack P‑gp‑mediated absorption limitation. The dose‑AUC relationship is thus uniquely exploitable for calibrating P‑gp activity models.

dose-dependent bioavailability non-linear pharmacokinetics P-gp saturation GastroPlus

Clinically Relevant Neutral Lipid Profile Compared with Atenolol

In the 12‑week double‑blind TALIP study (n=166), talinolol 100 mg and atenolol 50 mg produced equivalent antihypertensive efficacy, but talinolol showed evidence of LDL‑cholesterol reduction in patients with the highest baseline blood pressure, whereas atenolol did not [1]. No clinically relevant differences in HDL‑cholesterol, total cholesterol, or triglycerides were observed between treatments, and glucose metabolism was not adversely affected by either drug [1].

lipid metabolism LDL cholesterol atenolol TALIP study metabolic neutrality

Optimal Procurement and Application Scenarios for Talinolol Based on Differentiating Evidence


In Vitro P‑Glycoprotein Screening and Transporter Assays

Talinolol's exceptionally high Caco‑2 efflux ratio (Re = 43) and metabolic stability make it the superior reference substrate for calibrating P‑gp inhibition or induction assays. Unlike atenolol (Re = 2.8) or propranolol (Re = 2), talinolol provides a wide dynamic range for detecting P‑gp modulators [1]. Its non‑metabolized nature eliminates confounding CYP‑mediated clearance, a critical requirement for regulatory DDI guidance [2].

Clinical Drug‑Drug Interaction Studies Focused on Intestinal P‑gp

Because talinolol's absorption is exclusively controlled by intestinal P‑gp and it lacks hepatic first‑pass metabolism, it is the probe of choice for clinical DDI studies aiming to isolate P‑gp‑mediated effects. Induction by St John's wort reduces talinolol bioavailability by 25% (P=0.049), while grapefruit juice can triple its Caco‑2 permeability, demonstrating sensitivity to both induction and inhibition [3][4]. Digoxin (also a P‑gp substrate) has CYP‑independent clearance but a narrower safety margin; talinolol offers a safer alternative with comparable mechanistic clarity .

Physiologically Based Pharmacokinetic (PBPK) Model Development

The dose‑dependent bioavailability of talinolol (64% at 25 mg to 94% at 400 mg) provides a unique calibration curve for P‑gp activity in PBPK models [5]. The compound's well‑characterized P‑gp kinetics (Km = 175 µmol/L, Vmax = 14 nmol/mg×min) and its interaction with uptake transporters OATP1B1 (Km = 301 µmol/L), OATP1B3 (Km = 153 µmol/L), and OATP2B1 (Km = 459 µmol/L) enable multi‑transporter modeling that is not feasible with other β‑blockers [6].

Chronic Hypertension Management Requiring Once‑Daily Dosing with Metabolic Neutrality

With an elimination half‑life of ≈12 h—the longest among β1‑selective blockers—talinolol achieves less peak‑trough fluctuation than atenolol, as demonstrated in the TALIP study [7]. Its neutral effects on glucose metabolism and evidence of LDL‑cholesterol reduction in hypertensive patients provide a differentiating clinical profile for procurement in patient populations where metabolic side effects are a concern [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talinolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.